- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

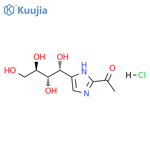

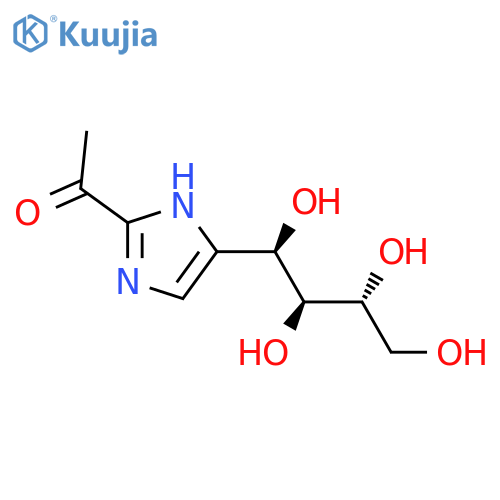

94944-70-4 structure

Nombre del producto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propiedades químicas y físicas

Nombre e identificación

-

- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-

- 2-acetyl-5-tetrahydroxybutyl imidazole

- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone

- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE

- 2-Acetyl-4(5)-tetrahydroxybutylimidazole

- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)

- 2-Acetyl-4-tetrahydroxybutylimidazole

- 2-Athbi

- C9H14N2O5

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)

- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)

- THI

- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI

- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- AKOS040744434

- 94944-70-4

- EN300-6734460

- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-

- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-

- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

- CHEMBL488336

- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole

- 2-acetyl-4-tetrahydroxybutyl imidazole

- Z2044772905

- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone

- GTPL6626

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone

- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-

- HY-14113

- UNII-HW195J55G1

- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone

- BDBM50018269

- DTXSID20241695

- Q27088980

- CS-0003202

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- A1-50281

- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-

- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole

- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one

- MFCD08752516

- SR-01000946375

- SCHEMBL306015

- HMS3648I14

- SCHEMBL10040084

- GLXC-10608

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-

- 2-Acetyl-5-(tetrahydroxybutyl)imidazole

- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE

- SR-01000946375-1

- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- HW195J55G1

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone

-

- MDL: MFCD08752516

- Renchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1

- Clave inchi: CQSIXFHVGKMLGQ-BWZBUEFSSA-N

- Sonrisas: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Atributos calculados

- Calidad precisa: 230.09000

- Masa isotópica única: 230.09027155g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 5

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 5

- Complejidad: 250

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 3

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -2.7

- Superficie del Polo topológico: 127Ų

Propiedades experimentales

- Denso: 1.536±0.06 g/cm3 (20 ºC 760 Torr),

- Disolución: Slightly soluble (28 g/l) (25 º C),

- Coeficiente de distribución del agua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).

- PSA: 126.67000

- Logp: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Información de Seguridad

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Datos Aduaneros

- Código HS:2933290090

- Datos Aduaneros:

China Customs Code:

2933290090Overview:

2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734460-5.0g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 5.0g |

$8568.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |

2-Acetyl-4-tetrahydroxybutylimidazole, |

94944-70-4 | ≥95% | 1mg |

¥1,045.00 | 2023-07-11 | |

| Apollo Scientific | BICL2051-50mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 50mg |

£337.00 | 2025-02-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 10mg |

¥9355.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 1mg |

¥1368.00 | 2022-04-26 | |

| Enamine | EN300-6734460-0.25g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 0.25g |

$1462.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 500ug |

¥771.00 | 2022-04-26 | |

| Biosynth | MA61366-500 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 500MG |

$1,470.00 | 2023-01-04 | ||

| Biosynth | MA61366-250 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 250MG |

$797.50 | 2023-01-04 | ||

| Biosynth | MA61366-100 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 100MG |

$370.00 | 2023-01-04 |

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Silver nitrate Solvents: Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Referencia

- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

Referencia

- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referencia

- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water

Referencia

- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

Referencia

- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

Referencia

- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referencia

- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

Referencia

- Process for preparation of imidazole derivatives, China, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

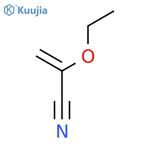

- 2-Ethoxy-2-propenenitrile

- D-Fructose,1-amino-1-deoxy-

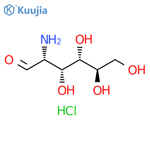

- Glucosamine hydrochloride

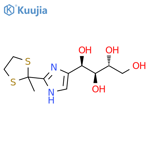

- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)

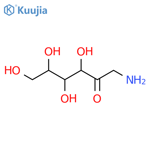

- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Literatura relevante

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Productos relacionados

- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)

- 2228335-10-0(1-2-(3,5-dimethylphenyl)ethylcyclopropan-1-ol)

- 607739-64-0(2,2':7',2''-Ter-9H-fluorene, 7,7''-dibromo-9,9,9',9',9'',9''-hexamethyl-)

- 912766-38-2(N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)

- 2229630-45-7(1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol)

- 2413878-57-4(tert-butyl N-(2-hydroxypyrimidin-4-yl)-N-methylcarbamate)

- 2171714-06-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-enoic acid)

- 58011-68-0(Pyrazolate)

- 2171980-95-1(3-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamidopropanoic acid)

- 286458-87-5(H-Tyr-Gly-Arg-Phe-Ser-OH·HCl)

Proveedores recomendados

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos